molecular formula C7H12BrNO2 B1281984 4-(2-Bromopropanoyl)morpholine CAS No. 2620-13-5

4-(2-Bromopropanoyl)morpholine

Cat. No. B1281984
CAS RN: 2620-13-5
M. Wt: 222.08 g/mol
InChI Key: ZAJDDSHJGNOYRM-UHFFFAOYSA-N
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Description

4-(2-Bromopropanoyl)morpholine, also known as BPM, is an organic compound belonging to the morpholine family. It is a colorless, hygroscopic liquid with a pungent odor, and is soluble in water and most organic solvents. BPM has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. BPM is also used in the production of polymers and plastics.

Scientific Research Applications

Synthesis Applications

  • Morpholine Derivatives Synthesis : The research by D’hooghe et al. (2006) demonstrated the synthesis of various morpholine derivatives, such as cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, using an electrophile-induced ring closure. This indicates the utility of morpholines in synthetic organic chemistry (D’hooghe et al., 2006).

  • Preparation of Bioactive Compounds : Sakthikumar et al. (2019) explored morpholine-based metal complexes, which exhibited DNA and protein interaction capabilities, suggesting their potential in drug design and biomedical research (Sakthikumar et al., 2019).

  • Heterocyclic Compound Synthesis : The study by Kumar et al. (2007) focused on synthesizing morpholine-containing compounds, underscoring the importance of morpholine in the synthesis of potential antimicrobials (Kumar et al., 2007).

  • Chemical Structure Analysis : Ibiş et al. (2010) conducted a structural analysis of a morpholine compound, demonstrating the role of morpholine in crystallography and structural chemistry (Ibiş et al., 2010).

Chemical Properties and Reactions

  • Role in Chemical Reactions : Luo et al. (2015) described a chemical reaction involving morpholine, highlighting its reactivity and potential in synthetic pathways (Luo et al., 2015).

  • Morpholine in Drug Synthesis : Research by Kauffman et al. (2000) focused on using a morpholine derivative in the synthesis of a drug candidate, indicating its significance in pharmaceutical chemistry (Kauffman et al., 2000).

properties

IUPAC Name

2-bromo-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJDDSHJGNOYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound is prepared by reaction of 2-bromopropionylchloride with morpholine under the experimental conditions of Example 10: b.p. 115°-120° C. (0.1-0.2 mm); Rf=0.52 (C6H6 -MeOH 80:20); IR (neat) νmax: 2860, 1660, 1470, 1440, 1280, 1260, 1125, 1040 cm-1. The product is very irritating to the skin and mucosae.
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